(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide
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Overview
Description
(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxybenzamide core, followed by the introduction of the aminoacetyl group through amide bond formation. Common reagents used in these steps include benzyl bromide, amines, and acyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties. Benzamide derivatives are known for their potential as anti-inflammatory, analgesic, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide would depend on its specific biological target. Typically, benzamide derivatives interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoylphenyl)-2-methylpropanamide: Another benzamide derivative with potential anti-inflammatory properties.
N-(2-Hydroxyphenyl)benzamide: Known for its use in the synthesis of various pharmaceuticals.
N-(2-Methoxyphenyl)benzamide: Studied for its potential as an analgesic agent.
Uniqueness
(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide is unique due to its specific substitution pattern and the presence of both benzyloxy and aminoacetyl groups. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Properties
CAS No. |
84963-37-1 |
---|---|
Molecular Formula |
C34H36N2O3 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
5-[2-[[(2R)-4-phenylbutan-2-yl]-[(1R)-1-phenylethyl]amino]acetyl]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C34H36N2O3/c1-25(18-19-27-12-6-3-7-13-27)36(26(2)29-16-10-5-11-17-29)23-32(37)30-20-21-33(31(22-30)34(35)38)39-24-28-14-8-4-9-15-28/h3-17,20-22,25-26H,18-19,23-24H2,1-2H3,(H2,35,38)/t25-,26-/m1/s1 |
InChI Key |
PIJCMXDNWDLQTC-CLJLJLNGSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N(CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)[C@H](C)C4=CC=CC=C4 |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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